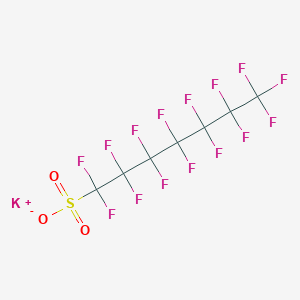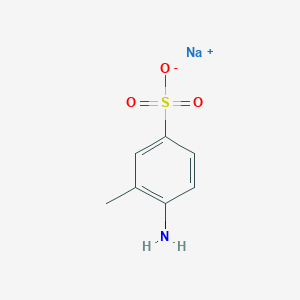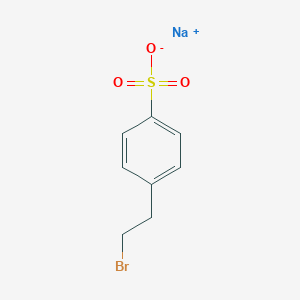
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
Vue d'ensemble
Description
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: 2-hydroxymethyl-18-crown-6 , is a crown ether derivative with a molecular formula of C13H26O7 . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form complexes with various cations, making them useful in a wide range of applications in chemistry and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 18-crown-6 as the starting material.
Reaction Steps: The hydroxymethyl group is introduced through a reaction involving formaldehyde and a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride .
Substitution Reactions: The ether oxygen atoms can undergo nucleophilic substitution reactions with various reagents, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated crown ethers.
Applications De Recherche Scientifique
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound can be used to study ion transport across biological membranes due to its ability to complex with cations.
Industry: It is used in the purification of metals and as a stabilizer in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form complexes with cations. The crown ether structure allows it to encapsulate metal ions, which can then be transported or stabilized in various chemical and biological processes. The molecular targets and pathways involved include ion channels, transport proteins, and metal-catalyzed reactions.
Comparaison Avec Des Composés Similaires
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: is compared with other similar crown ethers:
18-Crown-6: Similar structure but lacks the hydroxymethyl group.
15-Crown-5: Smaller ring size, different cation complexation properties.
12-Crown-4: Even smaller ring size, suitable for smaller cations.
Uniqueness: The presence of the hydroxymethyl group in this compound provides additional functionality compared to its parent compound, 18-crown-6, making it more versatile in certain applications.
Propriétés
IUPAC Name |
[(2S)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRGASADQCZXHH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCOCCO[C@H](COCCOCCO1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204864 | |
| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80004-04-2 | |
| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80004-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080004042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)









![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)

